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Compound Name: Butoxycarbonyl)amino)nicotinic
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Cat. No.: B1291828

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-((tert-
Butoxycarbonyl)amino)nicotinic acid. Due to the limited availability of public experimental
spectra for this specific compound, this document presents a combination of predicted data
and experimental data from analogous compounds, namely nicotinic acid and 5-aminonicotinic
acid, to offer a reliable reference for its characterization. This guide is intended to support
researchers in identifying and confirming the structure and purity of this compound in drug
discovery and development workflows.

Data Presentation

The following tables summarize the key spectroscopic data for 5-((tert-
Butoxycarbonyl)amino)nicotinic acid. For comparative purposes, data for the parent
compound, nicotinic acid, is also provided where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 5-((tert-Butoxycarbonyl)amino)nicotinic acid
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Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

Expected to be
downfield due to
the electron-
o withdrawing
~9.0 S 1H H-2 (Pyridine)
nature of the
nitrogen and

carboxylic acid

group.

Shifted downfield
L due to the
~8.6 S 1H H-6 (Pyridine) )
adjacent

nitrogen.

Shift influenced
~8.4 s 1H H-4 (Pyridine) by the amino and

carboxyl groups.

Broad singlet,
~9.5 brs 1H -NH- chemical shift
can be variable.

Broad singlet,

characteristic of

~13.5 brs 1H -COOH ) )
a carboxylic acid
proton.
Characteristic

15 S 9H -C(CHs)s singlet for the

tert-butyl group.

Note: Predicted values are based on the analysis of nicotinic acid and other Boc-protected
aromatic amines. The solvent can significantly influence the chemical shifts of labile protons (-
NH and -COOH).

Table 2: Experimental *H NMR Data for Nicotinic Acid[1]
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Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
9.129 d 1H H-2 DMSO-de
8.832 dd 1H H-6 DMSO-ds
8.315 dt 1H H-4 DMSO-ds
7.581 dd 1H H-5 DMSO-de
13.5 brs 1H -COOH DMSO-de

Table 3: Predicted 3C NMR Data for 5-((tert-Butoxycarbonyl)amino)nicotinic acid

Chemical Shift (6) ppm

Assignment

Notes

~166 C=0 (Carboxylic Acid) Similar to nicotinic acid.
Typical range for a carbamate
~153 C=0 (Boc)
carbonyl.[2]
~150 C-6 (Pyridine)
~148 C-2 (Pyridine)
o Carbon bearing the amino
~140 C-5 (Pyridine) ) )
group, shifted downfield.
o Carbon bearing the carboxylic
~130 C-3 (Pyridine) )
acid group.
~125 C-4 (Pyridine)
Quaternary carbon of the tert-
~80 -C(CHs)s
butyl group.
Methyl carbons of the tert-butyl
~28 -C(CHs)s

group.

Table 4: Experimental 3C NMR Data for Nicotinic Acid[3][4]
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Chemical Shift (6) ppm Assignment Solvent
166.23 C=0 DMSO-de
153.18 C-6 DMSO-ds
150.21 C-2 DMSO-de
136.90 C-4 DMSO-de
126.66 C-3 DMSO-de
123.71 C-5 DMSO-ds

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Data for 5-((tert-Butoxycarbonyl)amino)nicotinic acid

Wavenumber (cm~12) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch (Amine)

~3070 Weak C-H stretch (Aromatic)

2980-2930 Medium C-H stretch (Aliphatic, Boc)

~1710 Strong C=0 stretch (Carboxylic Acid)

~1695 Strong C=0 stretch (Boc Amide)

1600-1450 Medium-Strong C.=C and C=N stretch (Pyridine
Ring)

~1520 Strong N-H bend

1250, 1160 Strong C-O stretch (Boc)

Note: Predictions are based on characteristic group frequencies.[5]

Table 6: Experimental IR Absorption Data for Nicotinic Acid[6][7]
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Wavenumber (cm~?) Intensity Assignment

3160-3070 C-H stretch

3367-2819 Broad O-H stretch

1698-1709 Strong C=0 stretch (asymmetric)
1594-1617 Strong C=N stretch

1325 C=0 stretch (symmetric)

1303 C-N stretch

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Data for 5-((tert-Butoxycarbonyl)amino)nicotinic
acid[8]

Adduct mlz

[M+H]* 239.10263
[M+Na]* 261.08457
[M-H]~ 237.08807
[M+NHa]* 256.12917
[M+K]* 277.05851

Note: The monoisotopic mass is 238.09535 Da.[8]

Table 8: Experimental Mass Spectrometry Data for Nicotinic Acid[9][10]

lonization Mode Precursor lon mlz

ESI+ [M+H]* 124.0393

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data. Specific
parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-((tert-Butoxycarbonyl)amino)nicotinic acid in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or MeOD) in a
standard 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument
to achieve optimal magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the
spectrum and enhance the signal of carbon atoms. A larger number of scans will be
required compared to 'H NMR.

o Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and
baseline corrections. Reference the chemical shifts to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg
of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of
the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample
on the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm~1. A
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background spectrum of the empty sample compartment or clean ATR crystal should be
recorded and subtracted from the sample spectrum.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

« lonization: Introduce the sample solution into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common
technique for this type of molecule.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

o Detection: The abundance of each ion is measured, generating a mass spectrum. For
structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain
fragmentation patterns.

Visualization
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butoxycarbonyl-amino-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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